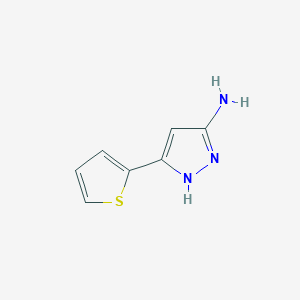

5-Amino-3-(2-thienyl)pyrazole

描述

准备方法

合成路线和反应条件

DL-胍基乙基巯基琥珀酸的合成通常涉及巯基琥珀酸乙酯与胍的反应 . 反应条件通常包括使用乙醇或甲醇等溶剂,并在回流条件下进行反应以确保反应完全 . 然后通过重结晶或色谱法纯化产物,以达到高纯度水平 .

工业生产方法

DL-胍基乙基巯基琥珀酸的工业生产遵循类似的合成路线,但规模更大。 使用连续流反应器和自动化纯化系统提高了生产过程的效率和收率 . 采用高效液相色谱 (HPLC) 等质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

DL-胍基乙基巯基琥珀酸经历多种化学反应,包括:

还原: 还原反应可以将该化合物还原回其硫醇形式.

取代: 亲核取代反应可以在胍基或巯基处发生.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

还原: 使用硼氢化钠或氢化铝锂等还原剂.

取代: 在取代反应中使用卤代烷或酰氯等试剂.

主要形成的产物

氧化: 二硫化物和亚砜.

还原: 硫醇衍生物.

取代: 根据所用试剂的不同,各种取代衍生物.

科学研究应用

Antibacterial and Antifungal Activity

5-Amino-3-(2-thienyl)pyrazole has been investigated for its potential as an antibacterial and antifungal agent. Studies indicate that it exhibits activity against various resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness suggests that it could be developed into new treatments for infections that are difficult to manage with existing antibiotics .

Anticancer Properties

Research has shown that derivatives of 5-amino-pyrazole, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against several human tumor cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). These findings position the compound as a promising candidate for further development in oncology .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It interacts with various biological targets involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation . Studies have indicated that modifications of the pyrazole structure can enhance these anti-inflammatory effects, suggesting avenues for drug development targeting inflammatory diseases .

Synthetic Pathways

Several synthetic methods have been developed for producing this compound, highlighting its versatility in chemical synthesis:

- Regioselective Condensation : This method allows for the functionalization of the pyrazole nucleus, leading to high yields of the desired compound.

- Reduction Reactions : Various reduction techniques have been employed to synthesize different derivatives with enhanced biological activities .

Comparative Analysis of Pyrazole Derivatives

The following table compares this compound with other related pyrazole derivatives based on their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-1H-pyrazole | Amino group at position 3 | Anticancer activity |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Anti-inflammatory properties |

| 5-Amino-4-methylpyrazole | Methyl group at position 4 | Antimicrobial activity |

| This compound | Thienyl group at position 3 | Anticancer and anti-inflammatory |

The presence of the thienyl group in this compound distinguishes it from other aminopyrazoles, enhancing its biological activity and therapeutic applications.

作用机制

相似化合物的比较

生物活性

5-Amino-3-(2-thienyl)pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with an amino group at the 5-position and a thienyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 165.21 g/mol. The compound exhibits a melting point range of 57-61 °C, indicating its solid-state stability under standard conditions .

Biological Activities

1. Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In a study evaluating various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, certain compounds demonstrated potent antibacterial effects. The presence of the thienyl group is believed to enhance these activities due to its ability to interact with bacterial cell membranes .

2. Anti-inflammatory Effects

Pyrazoles are well-known for their anti-inflammatory properties. Studies have indicated that this compound can inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

3. Anticancer Potential

Emerging research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazoles have shown promising results in inhibiting the proliferation of HeLa and MCF7 cancer cells in vitro, with IC50 values indicating effective concentrations for therapeutic use. These findings highlight the potential for developing new anticancer agents based on this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Inhibition : The compound has been shown to reduce ROS production, which is crucial in mitigating oxidative stress-related damage in cells.

- Platelet Aggregation Inhibition : Studies indicate that it can inhibit platelet aggregation, suggesting potential applications in cardiovascular therapies .

- Interaction with Biological Targets : The thienyl moiety may facilitate interactions with various biological targets, enhancing the compound's pharmacological profile .

Table: Summary of Biological Activities

属性

IUPAC Name |

5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSOLYKLZBJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335160 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-03-0 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 5-Amino-3-(2-thienyl)pyrazole in environmental remediation?

A1: Research indicates that this compound exhibits promise in the field of environmental remediation, specifically for the removal of heavy metals from aqueous solutions. One study investigated the use of carboxylated multiwalled carbon nanotubes (c-MWCNTs) modified with this compound (termed p-MWCNTs) for the adsorption of cadmium ions (Cd2+) and arsenic ions (As3+). [] The study found that the modification of the carbon nanotubes with this compound significantly enhanced their adsorption capacity for these heavy metal ions. This suggests that this compound could potentially be incorporated into materials designed for water treatment and heavy metal removal applications.

Q2: How does this compound interact with biological systems, particularly enzymes?

A2: this compound has been investigated for its interactions with specific enzymes, offering insights into its potential biological activity. One study focused on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with this compound. [] While the abstract doesn't provide detailed information about the interaction mechanism, the formation of a complex between this compound and TrmD suggests potential inhibitory activity against this enzyme. This finding could be valuable for further research exploring the compound's potential as a lead compound for developing new antibacterial agents, particularly against Mycobacterium abscessus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。